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Introduction
Sebetralstat is an orally bioavailable small molecule inhibitor of plasma kallikrein (PKa), a key

enzyme in the kallikrein-kinin system (KKS).[1][2] Dysregulation of this system, leading to

excessive bradykinin production, is the underlying cause of hereditary angioedema (HAE), a

rare and debilitating genetic disorder characterized by recurrent episodes of severe swelling.[3]

[4] Sebetralstat, by competitively and reversibly inhibiting PKa, effectively blocks the cleavage

of high-molecular-weight kininogen (HK) to bradykinin, thereby preventing the subsequent

inflammatory cascade.[1] This document provides an in-depth technical guide on the structure-

activity relationships (SAR) of sebetralstat analogues and derivatives, detailing experimental

protocols and the underlying signaling pathways.

The Kallikrein-Kinin System and Sebetralstat's
Mechanism of Action
The kallikrein-kinin system is a complex cascade that plays a crucial role in inflammation, blood

pressure regulation, and coagulation. The pathway is initiated by the activation of Factor XII,

which in turn converts prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-

molecular-weight kininogen (HK) to produce bradykinin. Bradykinin binds to its B2 receptor,

leading to vasodilation, increased vascular permeability, and the classic symptoms of
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angioedema. Sebetralstat directly inhibits plasma kallikrein, thus halting the production of

bradykinin and mitigating the inflammatory response.
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Figure 1: Kallikrein-Kinin System and Sebetralstat's Inhibition.

Structure-Activity Relationship (SAR) of Sebetralstat
Analogues
The development of sebetralstat involved extensive SAR studies to optimize potency,

selectivity, and pharmacokinetic properties. Key modifications were focused on the P1, P4, and

central core regions of the molecule.

P1 Group Modifications
The P1 group of a serine protease inhibitor plays a crucial role in binding to the S1 pocket of

the enzyme. Early development efforts focused on moving from highly basic P1 groups, which

often suffer from poor oral bioavailability, to neutral P1 moieties. A significant breakthrough was

the identification of a 3-fluoro-4-methoxypyridine P1 group, which demonstrated potent

inhibition of plasma kallikrein while maintaining favorable drug-like properties.
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Compound P1 Group PKa IC50 (nM)

7a Unsubstituted Phenyl >1000

7h m-Methoxy Phenyl 90

7j p-Methyl Phenyl 88

7n
2-Fluoro-6-trimethylfluoro

Phenyl
7.8

13a 2,6-Difluoro-3-methoxy Phenyl 3.0

Sebetralstat 3-Fluoro-4-methoxy Pyridine 6.0

Data sourced from Davie et al.,

J Med Chem, 2022.

P4 and Core Modifications
Optimization of the P4 and central core regions also contributed significantly to the overall

potency and selectivity of the inhibitors. Replacing a pyrrole core with a pyrazole ring led to a

notable increase in potency. Further exploration of biaryl substituents at the P4 position

identified that a benzylpyridone moiety provided a good balance of potency and

pharmacokinetic properties.
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Compound Core P4 Substituent PKa IC50 (nM)

9h Pyrrole Phenylthiazole 72

9n Pyrrole Benzylpyrazole 65

4 Pyrrole Benzylpyridone 110

10 Pyrazole Phenylthiazole -

11 Pyrazole Benzylpyrazole 11

5 Pyrazole Benzylpyridone 18

Data sourced from

Davie et al., J Med

Chem, 2022.

Sebetralstat Selectivity Profile
Sebetralstat exhibits high selectivity for plasma kallikrein over other related serine proteases,

which is crucial for minimizing off-target effects.

Protease Sebetralstat IC50 (nM) Fold Selectivity vs. PKa

Plasma Kallikrein (PKa) 6 -

Factor XIa >10,000 >1667

Factor XIIa >10,000 >1667

Tissue Kallikrein-1 (KLK1) >10,000 >1667

Thrombin >10,000 >1667

Trypsin >10,000 >1667

Plasmin >10,000 >1667

Data sourced from Davie et al.,

J Med Chem, 2022.
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Experimental Protocols
In Vitro Plasma Kallikrein Inhibition Assay
This assay determines the in vitro inhibitory potency of test compounds against human plasma

kallikrein.

Materials:

Human plasma kallikrein

Fluorogenic substrate (e.g., H-D-Pro-Phe-Arg-AMC)

Assay Buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 0.05% CHAPS)

Test compounds dissolved in DMSO

96-well black microtiter plates

Microplate reader

Start Prepare serial dilutions
of test compound in DMSO

Add diluted compound and
human plasma kallikrein to plate Incubate at room temperature Add fluorogenic substrate

to initiate reaction Measure fluorescence kinetically Calculate % inhibition and
determine IC50 End

Starting Materials:
- Pyrazole carboxylate

- P1 amine
- P4 benzyl halide

Amide coupling of pyrazole
carboxylate and P1 amine

N-alkylation of pyrazole
with P4 benzyl halide

Sebetralstat Analogue
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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